N-[4-(acetylamino)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
Overview
Description
N-[4-(acetylamino)phenyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a useful research compound. Its molecular formula is C18H17N5O3 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(acetylamino)phenyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide is 351.13313942 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of compounds structurally related to N-[4-(acetylamino)phenyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide often involves complex reactions that yield a variety of heterocyclic compounds, demonstrating the versatility of oxadiazole derivatives in synthetic chemistry. For instance, Ronsisvalle et al. (1981) described the synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles, showcasing the chemical transformations and reactivity of oxadiazole compounds under different conditions (Ronsisvalle, Guerrera, & Siracusa, 1981). Similarly, Hussein, Harb, and Mousa (2008) explored the synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives, illustrating the capacity of oxadiazole compounds to serve as precursors for a wide range of heterocyclic structures (Hussein, Harb, & Mousa, 2008).
Medicinal Chemistry Applications
The structural framework of oxadiazole, similar to N-[4-(acetylamino)phenyl]-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide, has been extensively investigated for its potential in medicinal chemistry. Compounds featuring the oxadiazole moiety have been evaluated for their pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Menozzi et al. (1993) synthesized N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides and reported their platelet antiaggregating activity alongside moderate anti-inflammatory, analgesic, and antipyretic activities in animal models, underscoring the therapeutic potential of oxadiazole derivatives (Menozzi, Mosti, Schenone, D'Amico, Falzarano, & Rossi, 1993). Furthermore, Faheem (2018) focused on the computational and pharmacological evaluation of oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, demonstrating the multifaceted applications of these compounds in addressing various health conditions (Faheem, 2018).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-12(24)20-14-2-4-15(5-3-14)21-16(25)6-7-17-22-18(23-26-17)13-8-10-19-11-9-13/h2-5,8-11H,6-7H2,1H3,(H,20,24)(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMLQZSYHYHLEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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